4-Penten-2-one

Catalog No.
S597361
CAS No.
13891-87-7
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Penten-2-one

CAS Number

13891-87-7

Product Name

4-Penten-2-one

IUPAC Name

pent-4-en-2-one

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3

InChI Key

PNJWIWWMYCMZRO-UHFFFAOYSA-N

SMILES

CC(=O)CC=C

Canonical SMILES

CC(=O)CC=C

The exact mass of the compound 4-Penten-2-one is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Penten-2-one is a \beta,\gamma-unsaturated methyl ketone characterized by an isolated terminal carbon-carbon double bond separated from the carbonyl group by a single methylene bridge [1]. Unlike its conjugated isomers, this structural arrangement prevents \pi-electron delocalization across the functional groups, preserving the independent reactivity of both the terminal alkene and the methyl ketone[2]. Commercially procured for its utility as a bifunctional building block, it is highly valued in complex organic synthesis, particularly for cross-metathesis, selective electrophilic additions, and as a precursor for heterocycle formation [1]. Its distinct lack of conjugation makes it a critical procurement target for applications where standard \alpha,\beta-unsaturated ketones would prematurely trigger Michael additions or resist terminal functionalization [2].

Substituting 4-penten-2-one with its closest in-class analog, 3-penten-2-one, fundamentally alters the chemical behavior of the process stream due to the shift from an isolated to a conjugated system [1]. The \alpha,\beta-conjugation in 3-penten-2-one renders the alkene electron-deficient, completely shutting down standard electrophilic additions and olefin cross-metathesis pathways while heavily favoring nucleophilic Michael additions[2]. Furthermore, the terminal nature of the double bond in 4-penten-2-one is absolutely required for specific ring-closing metathesis and Wacker-type oxidations that internal alkenes cannot undergo[1]. Consequently, buyers cannot interchange these isomers without redesigning the entire catalytic or synthetic route, as the position of the double bond dictates both the reaction mechanism and the physical volatility of the compound [2].

Thermodynamic Isomerization Driving Force and Processability

4-Penten-2-one is a \beta,\gamma-unsaturated ketone that is thermodynamically less stable than its \alpha,\beta-unsaturated counterpart, 3-penten-2-one. The thermodynamic driving force for the isomerization to the conjugated system is highly exergonic. Consequently, 4-penten-2-one can be quantitatively isomerized to (E)-3-penten-2-one using catalytic base (such as DBU) or acid [1]. This mandates strict pH-neutral storage to prevent spontaneous degradation of the procured lot, while offering process chemists a controlled method to generate the conjugated enone in situ [1].

Evidence DimensionThermodynamic stability and isomerization potential
Target Compound Data\beta,\gamma-unsaturated system (kinetically stable under strictly neutral conditions).
Comparator Or Baseline3-Penten-2-one (\alpha,\beta-conjugated, lower energy ground state).
Quantified DifferenceQuantitative conversion (70-75% isolated yield) to the conjugated isomer upon exposure to catalytic DBU.
ConditionsBase-catalyzed (e.g., DBU) or acid-catalyzed equilibration at ambient temperatures.

Procurement must ensure the absence of acidic or basic impurities during storage to maintain the terminal alkene, while process chemists can exploit this to generate the conjugated enone on demand.

Boiling Point and Distillation Efficiency

The absence of \pi-conjugation between the carbonyl and the alkene in 4-penten-2-one substantially reduces its intermolecular dipole interactions compared to 3-penten-2-one. This manifests as a significantly lower boiling point (approx. 94-108 °C for 4-penten-2-one versus 122.5 °C for 3-penten-2-one) [1]. This >14 °C boiling point differential allows for efficient purification and separation of the isomers via fractional distillation during scale-up, eliminating the need for complex chromatographic separations [1].

Evidence DimensionBoiling point / Volatility
Target Compound Data94-108 °C at 760 mmHg.
Comparator Or Baseline3-Penten-2-one (122.5 °C at 760 mmHg).
Quantified Difference>14 °C reduction in boiling point due to lack of conjugation.
ConditionsStandard atmospheric pressure (760 mmHg).

The significant boiling point gap allows process engineers to easily separate the target \beta,\gamma-unsaturated ketone from its thermodynamically favored conjugated isomer using standard distillation columns.

Olefin Cross-Metathesis Compatibility

4-Penten-2-one features an isolated, terminal double bond, rendering it a highly competent Type I substrate for ruthenium-catalyzed olefin cross-metathesis (e.g., using Grubbs second-generation catalysts)[1]. In contrast, its conjugated isomer, 3-penten-2-one, features an internal, electron-deficient alkene that is highly resistant to standard cross-metathesis, often acting as a Type III or IV substrate that results in near-zero conversion [1].

Evidence DimensionCross-metathesis reactivity and steric accessibility
Target Compound DataTerminal alkene (Type I substrate, rapid cross-metathesis).
Comparator Or Baseline3-Penten-2-one (Internal conjugated alkene, Type III/IV substrate, highly resistant).
Quantified DifferenceTerminal vs. internal conjugated alkene reactivity profile, enabling high turnover numbers.
ConditionsRuthenium-catalyzed (Grubbs) cross-metathesis conditions.

Buyers synthesizing complex aliphatic chains or pheromones must select 4-penten-2-one to ensure metathesis viability, as the conjugated isomer will halt the catalytic cycle.

Electrophilic Addition vs. Michael Addition Susceptibility

The isolated alkene in 4-penten-2-one exhibits classic nucleophilic behavior toward electrophiles, enabling standard epoxidations and halogenations [1]. In contrast, the conjugated alkene in 3-penten-2-one is highly electron-deficient due to the electron-withdrawing carbonyl group, drastically reducing its reactivity toward standard electrophilic addition and favoring nucleophilic conjugate (Michael) additions instead [1].

Evidence DimensionAlkene electron density and reaction pathway
Target Compound DataIsolated alkene (electron-rich, undergoes electrophilic addition).
Comparator Or Baseline3-Penten-2-one (electron-deficient alkene, undergoes Michael addition).
Quantified DifferenceComplete inversion of the primary reactive pathway (electrophilic vs. nucleophilic susceptibility).
ConditionsStandard halogenation or epoxidation conditions.

Selecting 4-penten-2-one is mandatory when the synthetic route requires functionalization of the carbon-carbon double bond without affecting the carbonyl group via conjugate addition.

Ruthenium-Catalyzed Olefin Cross-Metathesis

Procuring 4-penten-2-one is essential for chain elongation or macrocyclization workflows utilizing Grubbs catalysts, where the terminal alkene ensures rapid turnover, unlike the unreactive conjugated internal alkene of 3-penten-2-one[1].

In Situ Generation of Conjugated Enones via Controlled Isomerization

Process chemists can procure the kinetically stable \beta,\gamma-unsaturated ketone and use catalytic DBU to trigger on-demand, quantitative isomerization to the conjugated \alpha,\beta-unsaturated form during cascade reactions [2].

Selective Electrophilic Functionalization of the Alkene

Serves as a critical precursor in syntheses requiring epoxidation, Wacker oxidation, or halogenation of the double bond, as its isolated alkene readily undergoes electrophilic addition without the interference of Michael addition pathways common to conjugated enones[3].

XLogP3

0.7

UNII

4CUM84CQ9J

Other CAS

13891-87-7

Wikipedia

4-penten-2-one

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-15-2023

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